1-(3-Bromo-2-chlorophenyl)ethanone

Description

Significance of Aryl Ketones in Organic Synthesis

Aryl ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a wide array of valuable compounds. nih.gov Their importance is underscored by their role as precursors to pharmaceuticals, agrochemicals, and fragrances. The carbonyl group in aryl ketones is a key reactive site, participating in a multitude of transformations such as nucleophilic additions, reductions to alcohols, and condensations. Furthermore, the aromatic ring can be subjected to various substitution reactions, allowing for extensive molecular diversification. This dual reactivity makes aryl ketones indispensable building blocks for constructing complex organic molecules. asianpubs.org

Overview of Halogenated Aromatic Compounds in Advanced Chemical Systems

Halogenated aromatic compounds are characterized by the presence of one or more halogen atoms directly attached to an aromatic ring. This feature significantly influences the electronic properties and reactivity of the molecule. The introduction of halogens can enhance the lipophilicity of a compound, a critical factor in the design of biologically active molecules. Moreover, the carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions, which are fundamental to the construction of complex organic frameworks. These compounds find widespread application as intermediates in the pharmaceutical and materials science industries. researchgate.net

Specific Research Focus: 1-(3-Bromo-2-chlorophenyl)ethanone within Academic Contexts

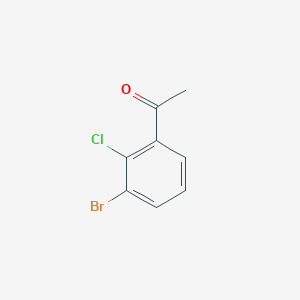

This compound, with the CAS number 161957-62-6, is a di-halogenated acetophenone (B1666503). Its molecular structure, featuring a bromine atom at the meta position and a chlorine atom at the ortho position relative to the acetyl group, suggests a unique reactivity profile. The electron-withdrawing nature of the halogens and the acetyl group deactivates the aromatic ring towards electrophilic substitution, while the specific substitution pattern offers potential for regioselective reactions.

Despite its availability from commercial suppliers, in-depth academic studies detailing the specific synthetic applications and reaction mechanisms of this compound are not widely reported in peer-reviewed journals. Its primary documented role is as a versatile intermediate for the synthesis of more complex organic molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry and materials science. The presence of two different halogen atoms offers the potential for selective functionalization through differential reactivity in cross-coupling reactions.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161957-62-6 | sigmaaldrich.com |

| Molecular Formula | C₈H₆BrClO | sigmaaldrich.com |

| Molecular Weight | 233.49 g/mol | sigmaaldrich.com |

| Physical Form | Liquid at room temperature | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

Spectroscopic Data Insights

While specific, detailed spectroscopic analyses from academic research are limited, general characteristics can be inferred.

| Spectroscopic Technique | Expected Features |

| ¹³C NMR | A signal for the carbonyl carbon is expected in the downfield region, typical for ketones. Signals for the aromatic carbons will be influenced by the electron-withdrawing effects of the bromine, chlorine, and acetyl groups. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes. |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQYDIUKOZQSOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701295879 | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-62-6 | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161957-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromo-2-chlorophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701295879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Pathways of 1 3 Bromo 2 Chlorophenyl Ethanone

Aromatic Ring and Halogen Substituent Reactivity

The halogen atoms on the aromatic ring of 1-(3-bromo-2-chlorophenyl)ethanone are key sites for functionalization through nucleophilic substitution and organometallic cross-coupling reactions.

The bromine and chlorine atoms attached to the phenyl ring of this compound can undergo nucleophilic substitution reactions, where they are replaced by a nucleophile. These reactions are a fundamental class of transformations in organic chemistry, allowing for the introduction of a wide variety of functional groups. libretexts.orglibretexts.orgunizin.org

In a typical nucleophilic substitution reaction, a nucleophile attacks the carbon atom bonded to the halogen, leading to the displacement of the halide ion. vaia.com The reactivity of the halogen atoms can be influenced by their position on the aromatic ring and the electronic nature of the substituents. The presence of the electron-withdrawing acetyl group can activate the aromatic ring towards nucleophilic attack.

For example, the bromine atom can be replaced by nucleophiles like thiourea (B124793) to form thioethers. The stereochemistry of such reactions, particularly at a chiral center, often proceeds with an inversion of configuration, a phenomenon known as the Walden inversion. libretexts.orgunizin.org

The halogen atoms on this compound provide handles for functionalization via organometallic cross-coupling reactions. fiveable.me These reactions, often catalyzed by transition metals like palladium, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. cem.com

A specific application of this reactivity is in the synthesis of borazaronaphthalene derivatives. nih.gov In this context, a bromo-substituted borazaronaphthalene can undergo a Miyaura borylation, a palladium-catalyzed reaction, to install a boryl group. nih.gov This borylated intermediate can then participate in subsequent Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides to create a diverse range of substituted borazaronaphthalenes. nih.govnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. youtube.com This reaction is widely used due to its tolerance of many functional groups. youtube.com While the provided search results focus on the borylation of a pre-formed borazaronaphthalene, the principles of cross-coupling suggest that this compound could potentially be used as a starting material to construct such heterocyclic systems.

Formation of Complex Molecular Architectures from this compound Precursors

The diverse reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecular architectures. Its ability to undergo reactions at both the carbonyl group and the halogenated aromatic ring allows for the sequential or concurrent introduction of various functionalities, leading to the construction of intricate organic molecules.

For example, the chalcones derived from this compound can serve as key intermediates in the synthesis of heterocyclic compounds. acs.org The α,β-unsaturated ketone moiety in chalcones is a Michael acceptor and can react with various nucleophiles to form five- and six-membered rings. nih.gov

Furthermore, the halogen atoms on the aromatic ring can be utilized in cross-coupling reactions to build larger, more complex aromatic systems. The combination of carbonyl group modifications and aromatic ring functionalization provides a powerful strategy for the assembly of novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds

Acetophenone (B1666503) and its derivatives are valuable starting materials for the synthesis of a multitude of heterocyclic compounds. researchgate.net The presence of the carbonyl group and the adjacent active methyl group in this compound allows for its participation in various cyclization and condensation reactions to form five- and six-membered heterocyclic rings. This typically involves an initial reaction at the α-carbon, often via bromination to form 2-bromo-1-(3-bromo-2-chlorophenyl)ethanone, a highly reactive α-haloketone intermediate.

Thiazoles

The Hantzsch thiazole (B1198619) synthesis is a classical and widely employed method for constructing the thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide-containing compound. researchgate.net For this compound, the first step would be bromination of the α-methyl group to yield its phenacyl bromide derivative. This intermediate can then react with various thioamides (such as thiourea, phenyl thiourea, or substituted thioureas) to form 2-amino-4-arylthiazole derivatives. ekb.eg The reaction proceeds via nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the ketone, followed by cyclization and dehydration to yield the aromatic thiazole ring. ekb.eg

Pyrazoles

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, can be synthesized from acetophenone derivatives through several routes. youtube.com A common pathway is the Paal-Knorr synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com this compound can be converted into a 1,3-diketone intermediate, for example, by Claisen condensation with an appropriate ester. This diketone can then undergo cyclocondensation with hydrazine hydrate (B1144303) or substituted hydrazines to yield the corresponding pyrazole (B372694). thieme-connect.com Another versatile method is the [3+2] cycloaddition reaction between a nitrile imine (generated in situ from a hydrazonoyl halide) and an alkyne or an enolate, which can be derived from the starting ketone. rsc.orgorganic-chemistry.org

Oxadiazoles

1,3,4-Oxadiazoles are typically synthesized from precursors containing a hydrazine moiety. A standard method involves the cyclodehydration of N,N'-diacylhydrazines using various reagents like phosphorus oxychloride or polyphosphoric acid. nih.gov To utilize this compound, it would first be converted into a carboxylic acid derivative, then to an acid hydrazide. This acid hydrazide can be acylated with a second carboxylic acid or acid chloride, followed by cyclization to afford a 2,5-disubstituted 1,3,4-oxadiazole. nih.govirjmets.com An alternative modern approach involves the oxidative cyclization of acylhydrazones, which can be formed by condensing an acid hydrazide with an aldehyde. organic-chemistry.orgresearchgate.net

Imidazoles

The synthesis of imidazoles from this compound can be efficiently achieved using its α-brominated derivative, 2-bromo-1-(3-bromo-2-chlorophenyl)ethanone. A highly effective method is the reaction of this α-haloketone with amidines or related compounds like urea (B33335), thiourea, or guanidine. rasayanjournal.co.in This condensation reaction, often accelerated by microwave irradiation, provides a direct route to variously substituted 4-phenyl-1H-imidazoles. rasayanjournal.co.in For instance, reaction with urea would yield a 4-(3-bromo-2-chlorophenyl)-1H-imidazol-2(5H)-one. This transformation is a variant of the Debus-Radziszewski imidazole (B134444) synthesis. rasayanjournal.co.inresearchgate.net

Triazoles

The most prominent method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgmdpi.com To apply this to this compound, the molecule must first be functionalized to contain either a terminal alkyne or an azide (B81097) group. For example, the ketone could be reduced to an alcohol and then converted to an alkyl azide. Alternatively, the aromatic ring could undergo functionalization to introduce an alkyne. This functionalized derivative can then react with a corresponding azide or alkyne partner to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

Table 1: Examples of Heterocycle Synthesis from Substituted Phenacyl Bromides and Related Precursors

Mannich Base Derivative Synthesis from Related Phenacyl Bromides

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a compound containing an acidic proton. nih.gov The reaction typically utilizes an aldehyde, most commonly formaldehyde, and a primary or secondary amine to generate a β-amino-carbonyl compound known as a Mannich base.

While the prompt mentions synthesis from phenacyl bromides, the classic Mannich reaction requires an active hydrogen on the α-carbon of the ketone. Therefore, the substrate for this reaction would be this compound itself, rather than its α-brominated derivative. The α-methyl group of the ketone provides the necessary acidic protons to react with the Eschenmoser salt or a pre-formed iminium ion, which is generated from the aldehyde and the secondary amine (e.g., piperidine, morpholine, or piperazine). nih.govmdpi.com The resulting Mannich base would incorporate an aminomethyl group at the α-position of the carbonyl. These derivatives are significant in medicinal chemistry due to their wide range of biological activities. researchgate.netnih.gov

The general synthetic scheme involves refluxing the ketone, formaldehyde, and the chosen amine hydrochloride in a suitable solvent like ethanol. The reaction proceeds through the formation of an iminium cation, which then acts as an electrophile and is attacked by the enol form of the ketone, leading to the final product.

Table 2: Synthesis of Mannich Bases from Substituted Ketones

Cycloaddition Reactions Leading to Polycyclic Systems from Analogous Structures

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic and polycyclic systems in a stereocontrolled manner. libretexts.org These reactions involve the concerted or stepwise combination of two unsaturated systems to form a new ring. numberanalytics.com While this compound does not directly participate in cycloadditions, it serves as an excellent starting point for creating the necessary reactive partners, such as dienes or dienophiles, for these transformations.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.orgnumberanalytics.com An analogue derived from this compound, such as a styrenyl derivative (formed via a Wittig reaction or similar olefination of the ketone), could function as the 2π-electron component (dienophile). This dienophile could then react with a suitable 4π-electron diene (e.g., cyclopentadiene (B3395910) or butadiene) to form a six-membered ring, resulting in a complex polycyclic adduct.

Another important class is the 1,3-dipolar cycloaddition, which was mentioned in the context of pyrazole and triazole synthesis. organic-chemistry.orgorganic-chemistry.org These [3+2] cycloadditions can also be used to build fused ring systems. For example, if an alkene functionality is introduced into a molecule that also contains a 1,3-dipole (like a nitrile oxide or an azide), an intramolecular cycloaddition can occur, leading to the formation of a bicyclic or polycyclic system.

Furthermore, chalcones derived from this compound (via Claisen-Schmidt condensation with an aldehyde) can undergo further reactions to form polycyclic heterocyclic systems. For instance, the Algar–Flynn–Oyamada (AFO) reaction involves the oxidative cyclization of a chalcone (B49325) to form a flavonol. Analogous reactions can be applied to chalcone derivatives to synthesize fused heterocyclic systems like pyrano[2,3-c]pyrazoles, demonstrating a pathway from a simple ketone to a complex polycyclic structure. nih.gov

Table 3: Chemical Compound Names

Advanced Spectroscopic Characterization and Structural Investigations of 1 3 Bromo 2 Chlorophenyl Ethanone

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands corresponding to specific functional groups. The position of these bands can be influenced by factors such as conjugation and the electronic effects of substituents. cdnsciencepub.com

For 1-(3-Bromo-2-chlorophenyl)ethanone, the key absorption bands are predicted based on the analysis of related substituted acetophenones. studyraid.comresearchgate.net The carbonyl (C=O) stretching vibration is particularly diagnostic. In acetophenone (B1666503), this band appears around 1691 cm⁻¹. cdnsciencepub.com Conjugation with the phenyl ring lowers this frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹). studyraid.com The electron-withdrawing nature of the chlorine and bromine substituents is expected to slightly increase the C=O stretching frequency compared to unsubstituted acetophenone.

Other significant absorptions include the C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the stretching vibrations of the C-Cl and C-Br bonds in the fingerprint region. docbrown.info

Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 2980-2960 | Medium-Weak | Asymmetric Methyl C-H Stretching |

| ~1695 | Strong | Aromatic Ketone C=O Stretching (Conjugated) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1370 | Medium | Symmetric Methyl C-H Bending (Umbrella Mode) |

| 800-750 | Strong | C-Cl Stretching |

| 700-600 | Strong | C-Br Stretching |

| < 900 | Strong | Aromatic C-H Out-of-Plane Bending |

This table is predictive, based on data from analogous compounds. cdnsciencepub.comstudyraid.comresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrational Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves the inelastic scattering of monochromatic laser light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavy atoms or non-polar groups often produce strong signals in Raman spectra. mdpi.comuantwerpen.be

In the analysis of this compound, FT-Raman spectroscopy is particularly useful for observing the vibrations of the carbon skeleton and the carbon-halogen bonds. The C=O stretch, while also IR active, will be present in the Raman spectrum. The aromatic ring vibrations, especially the symmetric "ring breathing" mode, typically give rise to a strong Raman band. The C-Cl and C-Br stretching vibrations are also expected to be clearly visible.

Table 2: Predicted FT-Raman Characteristic Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2980-2960 | Strong | Asymmetric/Symmetric Methyl C-H Stretching |

| ~1695 | Medium-Weak | Aromatic Ketone C=O Stretching |

| 1600-1570 | Strong | Aromatic C=C Ring Stretching |

| ~1000 | Strong | Symmetric Aromatic Ring Breathing Mode |

| 800-750 | Strong | C-Cl Stretching |

| 700-600 | Strong | C-Br Stretching |

This table is predictive, based on general principles and data from analogous compounds. mdpi.comuantwerpen.be

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation and Atom Numbering

¹H and ¹³C NMR spectra provide information on the number and type of hydrogen and carbon atoms in a molecule, respectively. The chemical shift (δ) of each nucleus is highly sensitive to its electronic environment, which is influenced by neighboring atoms and functional groups. znaturforsch.compdx.edu For this compound, the atom numbering scheme shown below will be used for discussion.

(Image depicting the chemical structure of this compound with carbons C1-C6 on the phenyl ring, C7 for the carbonyl, and C8 for the methyl group. Protons are numbered according to the carbon they are attached to, i.e., H4, H5, H6, and H8)

(Image depicting the chemical structure of this compound with carbons C1-C6 on the phenyl ring, C7 for the carbonyl, and C8 for the methyl group. Protons are numbered according to the carbon they are attached to, i.e., H4, H5, H6, and H8)The ¹H NMR spectrum is expected to show three signals in the aromatic region for H4, H5, and H6, and one signal in the aliphatic region for the methyl protons (H8). The H5 proton, being situated between two other protons, should appear as a triplet. The H4 and H6 protons will appear as doublets due to coupling with H5. The methyl protons (H8) will be a singlet as they have no adjacent protons.

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons (C1-C6), one for the carbonyl carbon (C7), and one for the methyl carbon (C8). The carbonyl carbon (C7) will be the most deshielded, appearing at a high chemical shift (typically >190 ppm). The carbons directly bonded to the halogens (C2 and C3) will also show characteristic shifts.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~138 |

| 2 | - | ~133 |

| 3 | - | ~122 |

| 4 | ~7.6 (d, J ≈ 8 Hz) | ~134 |

| 5 | ~7.3 (t, J ≈ 8 Hz) | ~128 |

| 6 | ~7.7 (d, J ≈ 8 Hz) | ~131 |

| 7 (C=O) | - | ~195 |

| 8 (CH₃) | ~2.6 (s) | ~29 |

This table is predictive, based on established substituent effects and data from isomeric compounds. rsc.orgorganicchemistrydata.org

Application of Advanced 2D NMR Techniques for Conflicting Spectroscopic Assignments and Substituent Effects

While 1D NMR provides essential data, complex structures or isomers can lead to ambiguous assignments. Two-dimensional (2D) NMR experiments are indispensable for resolving such issues by revealing correlations between nuclei. sdsu.eduepfl.ch For this compound, techniques like COSY, HSQC, and HMBC are vital for unambiguous structural confirmation. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For the title compound, a COSY spectrum would show cross-peaks connecting H4 with H5, and H5 with H6, confirming their adjacency on the aromatic ring. epfl.ch

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). epfl.ch It would definitively link the signals for H4, H5, H6, and H8 to their respective carbons C4, C5, C6, and C8.

Table 4: Predicted Key HMBC Correlations for this compound

| Proton (¹H) | Correlated Carbons (¹³C) |

| H8 (CH₃) | C7 (C=O), C1 |

| H4 | C2, C6, C5 |

| H5 | C1, C3, C4, C6 |

| H6 | C2, C4, C5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Spectra

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic ketones like this compound, the UV-Vis spectrum is primarily characterized by absorptions arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones. The spectrum is influenced by the presence of the benzene (B151609) ring, the carbonyl group (C=O), and the halogen substituents (bromine and chlorine).

The primary electronic transitions observed in such compounds are:

π → π transitions:* These occur within the aromatic ring and the carbonyl group, where electrons from π bonding orbitals are excited to π* anti-bonding orbitals. These are typically high-energy transitions resulting in strong absorption bands. The conjugation between the benzene ring and the carbonyl group lowers the energy gap for this transition.

n → π transitions:* These involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atom of the carbonyl group) to a π* anti-bonding orbital of the carbonyl group. These transitions are characteristically of lower energy and intensity compared to π → π* transitions.

The halogen substituents on the phenyl ring act as auxochromes, which can modify the absorption characteristics of the primary chromophores (the benzene ring and carbonyl group). They can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) of the absorption maxima (λmax) and alter the intensity of the absorption bands. In this compound, the electron-withdrawing nature of the halogens influences the energy levels of the molecular orbitals involved in these transitions.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Benzene Ring & Carbonyl Group | Shorter Wavelength (e.g., ~200-280 nm) | High |

| n → π | Carbonyl Group | Longer Wavelength (e.g., >280 nm) | Low |

High-Resolution Mass Spectrometry (HRMS/ESI MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition and for studying its fragmentation pathways. For this compound, HRMS confirms its molecular formula as C₈H₆BrClO.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Chlorine also has two major isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic cluster of peaks for the molecular ion [M]⁺ and any bromine- or chlorine-containing fragments.

The fragmentation of this compound upon electron ionization typically proceeds through several key pathways:

Alpha-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. This results in the loss of a methyl radical (•CH₃) to form a stable acylium ion [M-15]⁺.

Loss of Halogens: Cleavage of the carbon-halogen bonds can occur, leading to the loss of Br• or Cl• radicals.

Formation of Halogenated Benzoyl Cations: The primary fragment is often the [M-CH₃]⁺ ion, which is the 3-bromo-2-chlorobenzoyl cation. This fragment will exhibit the characteristic isotopic pattern of one bromine and one chlorine atom.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (relative to ⁷⁹Br, ³⁵Cl) | Ion Structure | Description |

| 232/234/236 | [C₈H₆BrClO]⁺ | Molecular Ion (M⁺) showing Br/Cl isotopic pattern |

| 217/219/221 | [C₇H₃BrClO]⁺ | Loss of methyl group (•CH₃) |

| 153/155 | [C₇H₄ClO]⁺ | Loss of bromine radical (•Br) |

| 198/200 | [C₈H₆ClO]⁺ | Loss of bromine radical (•Br) from M⁺ |

| 43 | [CH₃CO]⁺ | Acetyl cation |

X-ray Crystallography for Solid-State Molecular and Crystal Structures

While a specific crystal structure for this compound is not publicly available, analysis of closely related halogenated aromatic ketones provides significant insight into its expected solid-state architecture.

Determination of Equilibrium Geometry and Bonding Features

X-ray crystallography would reveal the precise three-dimensional arrangement of atoms, providing exact bond lengths, bond angles, and torsion angles. For this compound, the geometry is expected to feature:

A largely planar phenyl ring.

Standard bond lengths for C-C aromatic bonds (approx. 1.39 Å), C-Br (approx. 1.90 Å), and C-Cl (approx. 1.74 Å).

The acetyl group (–COCH₃) will have specific bond lengths for the C=O double bond (approx. 1.22 Å) and the C-C single bonds.

The bond angles around the sp² hybridized carbons of the benzene ring and the carbonyl group would be approximately 120°.

Analysis of Intermolecular Interactions (e.g., C—H⋯O Hydrogen Bonds, π-π Stacking)

The packing of molecules in the crystal lattice is governed by non-covalent intermolecular interactions. For this compound, the following interactions are anticipated:

C—H⋯O Hydrogen Bonds: Weak hydrogen bonds are expected to form between the hydrogen atoms of the methyl group or the aromatic ring and the oxygen atom of the carbonyl group of an adjacent molecule. These interactions play a crucial role in stabilizing the crystal packing, often forming chains or dimeric motifs.

Halogen Bonds: Interactions involving the bromine and chlorine atoms (e.g., Cl⋯O) can also be present, linking molecules together.

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking. These interactions can be either face-to-face or offset (displaced), with inter-planar distances typically in the range of 3.3–3.8 Å. Offset stacking is common and helps to minimize electrostatic repulsion.

Conformational Analysis in the Crystalline State

The conformation of the molecule, particularly the orientation of the acetyl group relative to the phenyl ring, is a key structural feature. This is defined by the torsion angle between the plane of the carbonyl group and the plane of the aromatic ring.

Computational Chemistry and Theoretical Studies on 1 3 Bromo 2 Chlorophenyl Ethanone and Its Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a computationally efficient yet accurate approach to predict a wide range of molecular characteristics. For 1-(3-Bromo-2-chlorophenyl)ethanone, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating its structural and electronic nature.

Geometry Optimization and Validation of Equilibrium Structures

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process that calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. For this compound, this process confirms a planar arrangement of the phenyl ring, with the acetyl group, bromine, and chlorine atoms attached. researchgate.netmasjaps.com The absence of imaginary frequencies in subsequent vibrational calculations validates that the optimized structure is a true energy minimum on the potential energy surface. masjaps.com

The introduction of the bromo, chloro, and acetyl substituents is expected to induce slight distortions in the benzene (B151609) ring from a perfect hexagon. Computational studies on similar substituted benzenes and acetophenones show that bond lengths and angles deviate to accommodate the electronic and steric demands of the substituents. researchgate.netresearchgate.net For instance, the C-C bonds adjacent to the bulky halogen atoms may elongate slightly. The orientation of the acetyl group relative to the phenyl ring is also a key parameter, with a co-planar arrangement often being the most stable due to conjugation effects. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds.

| Parameter | Bond/Angle | Expected Value |

| Bond Length (Å) | C-Br | ~1.90 Å |

| C-Cl | ~1.74 Å | |

| C=O | ~1.23 Å | |

| C-C (ring avg.) | ~1.39 Å | |

| Bond Angle (°) | C-C-Br | ~121° |

| C-C-Cl | ~120° | |

| C-C-C(O) | ~120° | |

| Dihedral Angle (°) | C-C-C-O | ~180° (planar) or ~0° |

Note: These values are illustrative and based on typical DFT calculation results for similarly substituted aromatic ketones.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrations. DFT calculations can predict these vibrational frequencies with remarkable accuracy. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. mdpi.com

A Potential Energy Distribution (PED) analysis is crucial for making unambiguous assignments of these vibrational modes. mdpi.com PED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a given normal mode. For this compound, key vibrational modes would include the C=O stretching of the ketone, aromatic C-H stretching, C-C ring vibrations, and the characteristic stretching vibrations for the C-Br and C-Cl bonds, typically found at lower frequencies. nih.gov Comparing the theoretically calculated spectrum with experimental data is a standard method for confirming the structure of a synthesized compound. mdpi.comnih.gov

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) and PED Assignments for this compound.

| Frequency (cm⁻¹) | Assignment | PED Contribution |

| ~3100-3000 | Aromatic C-H Stretch | >90% C-H stretch |

| ~1685 | C=O Stretch | >85% C=O stretch |

| ~1600-1400 | Aromatic C-C Stretch | Ring stretching modes |

| ~1260 | Acetyl C-C Stretch | C-C stretch, CH₃ rock |

| ~700-550 | C-Cl Stretch | >60% C-Cl stretch |

| ~650-500 | C-Br Stretch | >60% C-Br stretch |

Note: These are typical frequency ranges. The exact values depend on the computational method and basis set used. PED contributions are illustrative.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gaps)

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons. The LUMO, conversely, is likely centered on the acetyl group, specifically the antibonding π* orbital of the carbonyl group, due to its electron-withdrawing nature. The presence of electronegative halogen atoms can lower the energy of both the HOMO and LUMO orbitals. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the ground state. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Band Gap for a Haloacetophenone Analogue.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 4.5 eV |

Note: Values are illustrative, based on typical DFT calculations for similar aromatic ketones. The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO). youtube.com

Molecular Electrostatic Potential (MEP) Mapping for Identification of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netresearchgate.net Green areas represent neutral potential.

In this compound, the MEP map is expected to show the most negative region (red) concentrated around the highly electronegative oxygen atom of the carbonyl group. researchgate.net This site is the primary target for electrophiles or protonation. The hydrogen atoms of the phenyl ring and the methyl group will exhibit positive potential (blue), while the aromatic ring itself will show a complex potential landscape influenced by the competing effects of the electron-withdrawing halogen and acetyl groups.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions, Charge Delocalization, and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structure. uni-muenchen.denumberanalytics.com This method is exceptionally useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. youtube.com

Global Reactivity Descriptors (e.g., Electrophilicity Index, Softness)

Chemical Potential (μ): Represents the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. acs.org

Softness (S): The reciprocal of hardness (S = 1/2η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

For this compound, the presence of multiple electron-withdrawing groups (carbonyl, bromine, chlorine) suggests it will have a significant electrophilic character, which would be reflected in a relatively high electrophilicity index. acs.org These descriptors are invaluable for comparing the reactivity of a series of related compounds. nih.gov

Table 4: Illustrative Global Reactivity Descriptors for a Substituted Aromatic Ketone.

| Descriptor | Formula | Typical Value |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 eV |

| Global Softness (S) | 1 / (2η) | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / (2η) | 2.00 eV |

Note: These values are derived from the illustrative HOMO/LUMO energies in Table 3 and are for comparative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Theoretical UV-Vis Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a robust tool for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules, providing valuable information on their electronic transitions. mdpi.com For substituted acetophenones, including this compound, TD-DFT calculations can elucidate the influence of substituent patterns on their absorption properties. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are crucial for understanding the photophysical behavior of these compounds. mdpi.com

Studies on various substituted acetophenones have demonstrated a good correlation between theoretically calculated and experimentally measured UV-Vis spectra. researchgate.net For instance, the electronic spectra of these compounds are characterized by distinct absorption bands, and TD-DFT can assign these to specific electronic transitions, such as n→π* and π→π*. mdpi.comresearchgate.net The solvent environment can also be incorporated into these models, often using the Polarizable Continuum Model (PCM), to provide more accurate predictions of the absorption spectra in solution. sid.ir

The substitution pattern on the phenyl ring significantly impacts the electronic transitions. Steric hindrance, for example, caused by ortho-substituents, can lead to a hypsochromic shift (a shift to shorter wavelengths) of the absorption maximum. mun.ca Conversely, the introduction of certain functional groups can cause a bathochromic shift (a shift to longer wavelengths). Computational studies allow for a systematic investigation of these effects by modeling various analogues of this compound.

Table 1: Theoretical vs. Experimental UV-Vis Absorption Maxima (λmax) for Selected Acetophenone (B1666503) Analogues

| Compound | Theoretical λmax (nm) (Method) | Experimental λmax (nm) | Reference |

| Acetophenone | Not specified | 240, 280 | researchgate.net |

| 3-Bromoacetophenone | Not specified | Not specified | researchgate.net |

| Isonitrosoacetophenone | ~250 (DFT/B3LYP/6-311g(d,p)) | ~250 | researchgate.net |

Analysis of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. aip.orgjhuapl.edu The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. aip.org Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules, including substituted acetophenones and their derivatives. sid.irripublication.com

Theoretical calculations can provide values for the static first-order hyperpolarizability (β₀) as well as the dynamic hyperpolarizability at specific incident light frequencies. mdpi.com These calculated values can be compared with experimental data, often obtained from techniques like Hyper-Rayleigh Scattering (HRS). mdpi.com Studies on related chalcone (B49325) derivatives, which share structural similarities with acetophenones, have shown that theoretical predictions can effectively guide the design of new NLO materials. researchgate.net

Table 2: Calculated First-Order Hyperpolarizability (β) for Selected Organic Molecules

| Compound | Calculation Method | First-Order Hyperpolarizability (β) (esu) | Reference |

| Urea (B33335) (reference) | HF/6-311G(d,p) | 0.37 x 10⁻³⁰ | nih.gov |

| 2MISA | Not specified | 4.53 times that of urea | researcher.life |

| D19 derivative | Not specified | 42477.48 a.u. | researcher.life |

Molecular Docking and Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery and understanding the interactions between small molecules, like this compound analogues, and biological macromolecules.

Investigation of Binding Affinities with Biological Macromolecules (e.g., Proteins)

Molecular docking simulations can be used to estimate the binding affinity of a ligand to a protein's active site. nih.gov This is often expressed as a binding energy or a docking score. For analogues of this compound, these simulations can identify potential protein targets and predict the strength of their interactions. The binding affinity is influenced by the shape, size, and chemical properties of both the ligand and the binding pocket of the protein. wikipedia.org For example, studies on acetophenone itself have shown its ability to form hydrogen bonds with amino acid residues within a receptor binding site. researchgate.net The presence of halogen atoms in this compound can lead to specific halogen bonding interactions, which can significantly contribute to the binding affinity.

Prediction of Enzyme Inhibitory Activities and Chemo-Resistance Properties

By understanding how a molecule binds to the active site of an enzyme, molecular docking can predict its potential as an enzyme inhibitor. researchgate.net This is crucial for the development of new therapeutic agents. Furthermore, computational methods can shed light on the mechanisms of chemo-resistance, which is a major challenge in cancer therapy. nih.gov For instance, resistance can arise from increased drug efflux by transporter proteins like P-glycoprotein (P-gp). nih.gov Molecular docking can be employed to investigate whether analogues of this compound are substrates of these efflux pumps, thereby predicting their potential to be affected by this resistance mechanism. Additionally, alterations in drug metabolism and the upregulation of anti-apoptotic proteins are other mechanisms of chemo-resistance that can be explored using computational models. nih.govnih.gov

Analysis of Noncovalent Interactions in Binding Complexes (e.g., Van der Waals, Hydrogen Interactions)

The stability of a ligand-protein complex is governed by a variety of noncovalent interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and halogen bonds. nih.govmdpi.commdpi.com Computational analysis allows for a detailed examination of these interactions at the atomic level. For this compound and its analogues, the halogen atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can significantly influence binding affinity and specificity. frontiersin.org The carbonyl group of the ethanone (B97240) moiety is a potent hydrogen bond acceptor. nih.gov The analysis of these noncovalent interactions provides a deeper understanding of the molecular recognition process and can guide the design of more potent and selective inhibitors. nih.gov

Applications in Advanced Materials Science and Specialized Chemical Synthesis

Role as an Intermediate in Multi-Step Organic Synthesis for Complex Molecules

The strategic importance of 1-(3-Bromo-2-chlorophenyl)ethanone in organic synthesis lies in its capacity to act as a versatile precursor, or synthon, for more complex molecules. nih.govlibretexts.orgyoutube.com In the planning of a multi-step synthesis, chemists often work backward from the target molecule in a process called retrosynthetic analysis. youtube.com This compound is a valuable starting material in such analyses due to the distinct reactivity of its functional groups.

The primary reaction pathways involve:

The Carbonyl Group: The ketone moiety can undergo a variety of classic reactions, such as aldol (B89426) condensations, to form new carbon-carbon bonds. youtube.com This is a foundational step for building larger molecular frameworks.

The Halogenated Phenyl Ring: The bromine and chlorine atoms activate the ring for certain reactions and can also be replaced or modified through cross-coupling reactions, allowing for the introduction of new functional groups. nih.gov Nuclear halogenation of acetophenone (B1666503) is dependent on the formation of an aluminum chloride complex; otherwise, side-chain halogenation can occur. orgsyn.org

A significant application is the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. nih.gov For example, halogenated acetophenones are precursors for synthesizing biologically active molecules like pyridazines. nih.gov Furthermore, they are used in multicomponent reactions, such as the Mannich reaction, to produce β-aminoketones, also known as Mannich bases. researchgate.net These bases are not only valuable intermediates for producing amino alcohols and peptides but are also key for creating complex ligands. researchgate.netrdd.edu.iq

| Reaction Type | Reactant(s) | Resulting Molecular Scaffold | Significance |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aromatic Aldehydes | Chalcones (α,β-unsaturated ketones) | Precursors to flavonoids, isoflavonoids, and various heterocycles. nih.govacs.org |

| Mannich Reaction | Formaldehyde, Secondary Amine | Mannich Bases (β-aminoketones) | Building blocks for pharmaceuticals and ligands for metal complexes. rdd.edu.iq |

| Heterocycle Formation | Various (e.g., Hydrazine) | Pyridazines, Pyrazolines | Core structures in medicinal chemistry. nih.gov |

Development of Specialty Chemicals and Functional Materials

The derivatives synthesized from this compound often possess specific functionalities that classify them as specialty chemicals or functional materials. The presence of halogen atoms in the precursor molecule significantly influences the properties of the final products, such as their electronic character, lipophilicity, and reactivity.

These tailored molecules find use in various domains:

Polymers: The compound can be used to create monomers that are then polymerized to form materials with specific thermal or mechanical properties.

Agrochemicals: Halogen-substituted acetophenones have been identified as potent agents against agricultural pests, highlighting their utility in developing new crop protection chemicals. nih.gov

Corrosion Inhibitors: Mannich bases, which can be synthesized from this precursor, have been successfully examined as corrosion preventives for mild steel in acidic environments. rdd.edu.iq

The ability to modify the initial structure through multi-step synthesis allows for the fine-tuning of the final product's properties, leading to the development of materials designed for specific, high-value applications. syrris.jp

| Structural Feature of Precursor | Influence on Derivative | Application Area of Final Product |

|---|---|---|

| Bromo- and Chloro- Substituents | Modifies electronic properties and lipophilicity. | Agrochemicals, Pharmaceuticals. nih.gov |

| Reactive Carbonyl Group | Enables chain extension and polymerization. | Specialty Polymers. |

| Aromatic Ring | Provides a rigid scaffold for building complex structures. | Functional Dyes, Corrosion Inhibitors. rdd.edu.iq |

Precursors for Photonic and Optoelectronic Materials with Non-Linear Optical Properties

There is significant research interest in organic molecules that exhibit non-linear optical (NLO) properties for applications in photonics and optoelectronics. These materials can alter the properties of light, which is essential for technologies like optical switching and data storage.

A common strategy for creating NLO materials is to synthesize molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. Chalcones, which are 1,3-diaryl-2-propen-1-ones, are a well-studied class of NLO molecules. acs.org They can be readily synthesized via a Claisen-Schmidt condensation reaction between an acetophenone and a benzaldehyde. nih.govmdpi.comnih.gov

This compound can serve as the ketone precursor for chalcones. The resulting chalcone (B49325) derivative would incorporate the halogenated phenyl ring, which typically acts as an electron-withdrawing component. By pairing it with an aromatic aldehyde that contains an electron-donating group (like a methoxy (B1213986) or amino group), a molecule with potential third-order NLO properties can be created. The luminescent properties of certain complex molecules derived from such precursors also make them candidates for use in light-emitting devices and sensors. rdd.edu.iquotechnology.edu.iq

| Component 1 (Ketone) | Component 2 (Aldehyde) | Resulting Molecule Class | Key Feature for NLO Properties |

|---|---|---|---|

| This compound | 4-Methoxybenzaldehyde | Chalcone | Push-pull system (donor-π-acceptor). |

| (Electron-withdrawing part) | (Electron-donating part) | (π-conjugated bridge) | Intramolecular charge transfer. |

Applications in Coordination Chemistry for Catalytic Systems

Coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. These metal complexes are paramount in the field of catalysis. The design of the ligand is critical as it dictates the solubility, stability, and catalytic activity of the resulting complex.

This compound is a valuable starting material for synthesizing complex organic ligands. iosrjournals.org Through reactions like the Mannich or Schiff base condensations, the acetophenone backbone can be elaborated into a multidentate ligand capable of chelating to a metal center. nih.gov For instance, a Mannich base derived from this ketone can be synthesized to contain nitrogen and oxygen donor atoms that can coordinate with transition metals like copper, nickel, or cobalt. iosrjournals.orgnih.gov

The resulting metal complexes can function as catalysts for a variety of organic transformations, such as hydrogenation or oxidation reactions. nih.gov The specific arrangement of the bromo- and chloro-substituents on the ligand can influence the electronic environment of the metal center, thereby fine-tuning its catalytic performance. The development of new catalysts is a fundamental pursuit in organic chemistry, and the ability to form stable metal complexes makes Mannich and Schiff bases indispensable. rsc.orgresearchgate.net

| Component | Role | Example derived from this compound |

|---|---|---|

| Ligand | Binds to and stabilizes the metal ion; modulates reactivity. | A multidentate Schiff base or Mannich base. iosrjournals.orgnih.gov |

| Metal Ion | The active center of the catalyst. | Cu(II), Ni(II), Co(II), Ru(II). nih.govnih.gov |

| Resulting Complex | Homogeneous or heterogeneous catalyst. | [M(ligand)Cl₂] type complex. |

Exploration of Pharmacological and Biological Research Prospects of 1 3 Bromo 2 Chlorophenyl Ethanone Derivatives

In vitro Studies on Potential Biological Activities of Analogues

The 1-(3-bromo-2-chlorophenyl)ethanone core can be readily modified to produce a variety of heterocyclic and open-chain derivatives. The primary reaction pathways often involve the α-carbon of the ethanone (B97240) group or the carbonyl group itself. For instance, condensation with aldehydes can yield chalcones, while reaction with hydrazine (B178648) derivatives can produce pyrazoles. Furthermore, the α-haloketone structure is a classic precursor for the synthesis of thiazoles via the Hantzsch thiazole (B1198619) synthesis. These derivative classes have been the subject of extensive in vitro investigation.

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of halogenated acetophenones, particularly those containing heterocyclic rings like thiazole, are a well-established class of antimicrobial agents. The thiazole ring is a key structural feature in several approved drugs and is known to confer potent biological activity. sapub.orgmdpi.com The synthesis of 2-aminothiazole (B372263) derivatives, which can be achieved from α-haloketones like this compound, often results in compounds with significant antibacterial and antifungal properties. researchgate.net

The antimicrobial mechanism of such derivatives can be multifaceted. Some thiazole-based compounds are known to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication. jchemrev.com Others may interfere with cell membrane integrity or other metabolic pathways. mdpi.com The lipophilic nature imparted by the bromo-chloro substituted phenyl ring can enhance the ability of these molecules to penetrate microbial cell membranes, leading to cytoplasm leakage and cell death. mdpi.com

Research on analogous compounds has demonstrated the potent antimicrobial effects of these structures. For example, studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. jchemrev.com

Table 1: Examples of Antimicrobial Activity in Thiazole Analogues

| Compound Class | Test Organism | Activity (MIC/Zone of Inhibition) | Reference |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | MIC = 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | MIC = 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | B. subtilis | MIC = 28.8 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | A. niger | MIC = 16.2 µM | jchemrev.com |

| Benzo[d]thiazole derivatives | MRSA | Significant activity at 50-75 µg/mL | nih.gov |

| Thiazole-based Schiff bases | S. aureus | 15.00 ± 0.01 mm inhibition zone | jchemrev.com |

This table presents data for analogous compounds to illustrate the potential of this compound derivatives.

Anticancer and Cytotoxic Effects (e.g., Proapoptotic Mechanisms, Reactive Oxygen Species Generation)

Chalcones, or 1,3-diaryl-2-propen-1-ones, which can be synthesized from this compound, are a major class of natural product-derived compounds with a broad spectrum of biological activities, including potent anticancer effects. nih.govresearchgate.net The α,β-unsaturated ketone system in chalcones is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular pathways. nih.gov

Derivatives containing halogen substitutions on the aromatic rings have shown significant cytotoxic activity against a range of human cancer cell lines. mdpi.comnih.gov For example, a study on brominated acetophenone (B1666503) derivatives demonstrated cytotoxicity against breast (MCF7), lung (A549), and colon (Caco2) cancer cell lines, with some compounds showing IC50 values below 10 µg/mL. farmaciajournal.com The cytotoxic mechanisms are often linked to the induction of apoptosis (programmed cell death), which can be triggered by cell cycle arrest or the generation of reactive oxygen species (ROS) that cause oxidative stress and cellular damage. nih.govnih.gov

The combination of a chalcone (B49325) scaffold with other pharmacophores, like sulfonamides, has also yielded highly active anticancer agents. nih.govmdpi.com

Table 2: In Vitro Cytotoxic Activity of Analogous Halogenated Derivatives

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Brominated Acetophenone Derivative | Breast Adenocarcinoma (MCF7) | < 10 µg/mL | farmaciajournal.com |

| Brominated Acetophenone Derivative | Alveolar Adenocarcinoma (A549) | 11.80 ± 0.89 µg/mL | farmaciajournal.com |

| Phenylacetamide Derivative (p-NO₂) | Breast Cancer (MDA-MB468) | 0.76 ± 0.09 µM | tbzmed.ac.ir |

| Brefeldin A Derivative (2-chloro-4,5-difluorobenzoate) | Leukemia (K562) | 0.84 µM | mdpi.com |

| Sulfonamide-Chalcone Hybrid | Gastric Adenocarcinoma (AGS) | 0.89-9.63 µg/mL | nih.gov |

This table presents data for analogous compounds to illustrate the potential of this compound derivatives.

Anti-inflammatory Activity

Inflammation is a biological process associated with numerous diseases, and the cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. nih.gov Pyrazole (B372694) derivatives, which can be synthesized from chalcones, are a well-known class of heterocyclic compounds with potent anti-inflammatory properties. ijpsjournal.comresearchgate.net The drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core.

The synthesis of pyrazoles from chalcones derived from this compound could yield novel anti-inflammatory agents. Studies on 1,5-diaryl pyrazole derivatives have shown that halogen substitutions (Br, Cl) on the phenyl rings can lead to excellent COX-2 inhibition. nih.gov The mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis, which are key mediators of pain and inflammation. uni.lu Besides COX inhibition, some pyrazole derivatives may also exert their effects by inhibiting other inflammatory pathways, such as those involving lipoxygenase (LOX) or pro-inflammatory cytokines like TNF-α. nih.govijpsjournal.comuni.lu

Table 3: Anti-inflammatory Activity of Analogous Pyrazole Derivatives

| Compound Class | Target/Assay | Activity | Reference |

| 3,5-Diarylpyrazoles | COX-2 Inhibition | IC₅₀ = 0.01 µM | ijpsjournal.com |

| Pyrazole-Thiazole Hybrid | COX-2/5-LOX Inhibition | IC₅₀ = 0.03 µM / 0.12 µM | ijpsjournal.com |

| Pyrazoline Derivative (2g) | Lipoxygenase Inhibition | IC₅₀ = 80 µM | nih.gov |

| 1,5-Diphenyl-1H-Pyrazole-3-carbohydrazide | Carrageenan-induced Edema | Dose-related inhibition | uni.lu |

This table presents data for analogous compounds to illustrate the potential of this compound derivatives.

Structure-Activity Relationship (SAR) Studies for Rational Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR analysis can guide the rational design of more potent and selective agents.

Key areas for SAR exploration in these derivatives include:

Nature and Position of Substituents: The presence, number, and position of substituents on the aromatic rings are critical. researchgate.net In chalcone analogues, for instance, halogen groups at the para-position have been shown to modulate antiproliferative effects. nih.gov Similarly, for pyrazole derivatives, substitutions on the phenyl rings directly impact COX-2 inhibitory potency and selectivity. researchgate.netnih.gov

The Heterocyclic Core: When the parent compound is used to synthesize heterocycles, the nature of the ring system (e.g., thiazole, pyrazole) is a primary determinant of the biological activity profile. Further substitutions on the heterocyclic ring itself offer another avenue for optimization. nih.gov

The Linker/Bridge: In chalcones, the α,β-unsaturated carbonyl system is crucial. Modifications to this enone bridge can alter reactivity and biological interactions. In other derivatives, the nature of the linker connecting the bromo-chlorophenyl moiety to other parts of the molecule would be a key SAR parameter.

Systematic modification of the this compound scaffold and its derivatives, followed by biological evaluation, would allow for the development of a comprehensive SAR model. This model would be invaluable for optimizing lead compounds to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.

Bioisosterism and Molecular Mimicry in Medicinal Chemistry Research

Bioisosterism is a key strategy in drug design where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to create a new molecule with improved biological properties. ufrj.brresearchgate.net The this compound scaffold is rich in opportunities for bioisosteric modifications.

The chlorine and bromine atoms themselves are considered bioisosteres. Furthermore, they can be part of bioisosteric pairs with other functional groups. For example, the chloro group can be a bioisostere for a methyl group or even a trifluoromethyl group under certain circumstances, offering a way to modulate electronic properties and metabolic stability. u-tokyo.ac.jpchemrxiv.org This "methyl-chloro equivalence" has been exploited in drug design to fine-tune lipophilicity and binding interactions. chemrxiv.org

Key bioisosteric replacements that could be explored for these derivatives include:

Halogen Swapping: Replacing the bromine with chlorine or fluorine, or vice-versa, to modulate halogen bond donating capacity, lipophilicity, and metabolic stability.

Classical Bioisosteres: Interchanging monovalent substituents like -Cl, -Br, -OH, and -SH. u-tokyo.ac.jp

Non-Classical Bioisosteres: Replacing entire functional groups. For instance, a phenyl ring could be replaced by a bioisosteric heterocycle like thiophene (B33073) or pyridine (B92270) to alter solubility, polarity, and hydrogen bonding capacity while potentially maintaining key binding interactions.

These replacements can be used to enhance selectivity, reduce side effects, improve pharmacokinetics, and block unwanted metabolism, making bioisosterism a powerful tool for optimizing lead compounds derived from this compound. ufrj.br

Elucidation of Specific Biological Pathways and Molecular Targets

Identifying the precise molecular targets and biological pathways affected by novel compounds is crucial for understanding their mechanism of action and therapeutic potential. For derivatives of this compound, research on analogous structures points to several key pathways and targets.

Antimicrobial Targets: As mentioned, bacterial DNA gyrase and topoisomerases are validated targets for many antimicrobial agents. jchemrev.com Thiazole derivatives may also target enzymes in essential metabolic pathways like folate synthesis or cell wall construction. mdpi.com Molecular docking studies can predict binding interactions with these enzymes, guiding further experimental validation. researchgate.net

Anticancer Mechanisms: The anticancer activity of chalcone derivatives has been linked to multiple targets. They can induce apoptosis by modulating the p53 tumor suppressor pathway, inhibiting the interaction between p53 and its negative regulator MDM2. nih.gov Other identified mechanisms include the inhibition of tubulin polymerization (disrupting the cell's cytoskeleton), suppression of angiogenesis (the formation of new blood vessels that feed tumors), and modulation of inflammatory pathways like NF-κB that are often dysregulated in cancer. researchgate.netnih.gov

Anti-inflammatory Pathways: The primary targets for anti-inflammatory pyrazole derivatives are the COX-1 and COX-2 enzymes. ijpsjournal.comnih.gov Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net Additionally, inhibition of the 5-LOX enzyme and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins represent other important anti-inflammatory mechanisms that could be modulated by these derivatives. ijpsjournal.comuni.lu

Future research should focus on using a combination of in vitro enzymatic assays, cell-based reporter assays, and computational modeling to precisely identify the molecular targets and elucidate the downstream signaling pathways for promising derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-2-chlorophenyl)ethanone, and what methodological considerations are critical for optimizing yield?

- Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted aromatic ring (e.g., 3-bromo-2-chlorobenzene) using a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Reagent stoichiometry : Excess acyl chloride ensures complete reaction.

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.

- Solvent selection : Anhydrous dichloromethane (DCM) or CS₂ is used to stabilize the Lewis acid catalyst .

- Example protocol : A bromine/DCM solution is added dropwise to the aromatic precursor under inert conditions, followed by stirring for 2–4 hours .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic peaks?

- Answer :

- IR spectroscopy : The carbonyl (C=O) stretch appears near 1700–1750 cm⁻¹ , while C-Br and C-Cl stretches occur at 500–700 cm⁻¹ .

- NMR :

- ¹H NMR : Aromatic protons resonate at δ 7.2–8.0 ppm (split due to substituents), with the acetyl methyl group at δ 2.6–3.0 ppm .

- ¹³C NMR : The ketone carbon appears at δ 190–210 ppm .

- Mass spectrometry : Molecular ion peaks ([M]⁺) and fragment patterns (e.g., loss of Br or Cl) confirm the structure .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure validation?

- Answer :

- SHELXL refinement : Initial models from SHELXS or SHELXD are refined against high-resolution data. Key steps include:

- Parameterization : Anisotropic displacement parameters for heavy atoms (Br, Cl).

- Twinned data handling : Use the TWIN command for non-merohedral twinning .

- Validation : Check for R-factor convergence (<5%), reasonable bond lengths (C-Br: ~1.9 Å, C-Cl: ~1.7 Å), and Hirshfeld surface analysis to detect disorder .

Q. How do electronic effects of the 3-bromo and 2-chloro substituents influence the reactivity of the ketone group in electrophilic substitution reactions?

- Answer :

- Meta-bromo acts as a weak deactivating group (inductive effect dominates), while ortho-chloro provides steric hindrance and moderate deactivation.

- Methodological approach :

Perform DFT calculations (e.g., Mulliken charges) to map electron density.

Compare experimental reactivity (e.g., nitration rates) with computational predictions .

- Example : Reduced reactivity in Friedel-Crafts reactions compared to unsubstituted acetophenones due to decreased ring electron density .

Q. How can researchers resolve contradictions in reported spectroscopic data for halogenated acetophenones?

- Answer :

- Cross-validation : Use multiple techniques (e.g., IR + 2D NMR) to confirm assignments.

- Reference standards : Compare with spectra of analogs like 1-(3-hydroxyphenyl)ethanone (C=O at 1705 cm⁻¹) or 2-bromo-4-chlorophenylacetic acid (δ 190 ppm in ¹³C NMR) .

- Solvent effects : Note that polar solvents (e.g., DMSO) shift NMR peaks upfield .

Q. What strategies are recommended for designing bioactivity studies on halogenated acetophenones, particularly antimicrobial assays?

- Answer :

- Test organisms : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess broad-spectrum activity.

- Dose-response analysis : Prepare serial dilutions (1–100 µg/mL) in Mueller-Hinton broth.

- Controls : Include chloramphenicol (positive) and solvent-only (negative) controls.

- Mechanistic studies : Perform molecular docking to evaluate binding to bacterial enzymes (e.g., dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.